molecular formula C18H24FNO2 B142854 2-Cfppn CAS No. 127627-50-3

2-Cfppn

Cat. No.: B142854
CAS No.: 127627-50-3
M. Wt: 305.4 g/mol
InChI Key: IHPBQKOISFWYGD-ONNPGMOUSA-N
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Description

2-Cfppn (tentatively identified as a dysprosium-based coordination polymer with 2,6-pyridinedicarboxylic acid (2,6-PDC) as a ligand) is a lanthanide coordination compound synthesized via hydrothermal methods. Its structure consists of dysprosium (Dy³⁺) ions coordinated to the nitrogen and oxygen atoms of 2,6-PDC, forming a three-dimensional polymeric network. This compound exhibits notable luminescent properties due to the f-f electronic transitions of Dy³⁺, particularly in the visible spectrum (e.g., blue and yellow emissions at 480 nm and 575 nm, respectively) . Its thermal stability is attributed to strong metal-ligand bonds, with decomposition temperatures exceeding 300°C.

Properties

CAS No.

127627-50-3

Molecular Formula

C18H24FNO2

Molecular Weight

305.4 g/mol

IUPAC Name

methyl (1R)-3-(4-fluorophenyl)-8-propyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H24FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h4-7,14-17H,3,8-11H2,1-2H3/t14?,15?,16-,17?/m1/s1

InChI Key

IHPBQKOISFWYGD-ONNPGMOUSA-N

SMILES

CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC

Isomeric SMILES

CCCN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F

Canonical SMILES

CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC

Synonyms

2-carbomethoxy-3-(4-fluorophenyl)-N-propylnortropane
2-CFPPN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Europium-2,6-PDC (Eu-2,6-PDC)
  • Synthesis : Similar hydrothermal conditions (160–180°C, pH 5–6) but with Eu³⁺ instead of Dy³⁺.
  • Luminescence : Eu-2,6-PDC shows intense red emission (614 nm, ⁵D₀→⁷F₂ transition) with a higher quantum yield (~35%) compared to 2-Cfppn (~25%) due to stronger ligand-to-metal energy transfer efficiency .
  • Thermal Stability : Lower decomposition temperature (~280°C) owing to weaker Eu–O bonds.
  • Applications: Preferred in red-emitting LEDs and immunoassays .
2.1.2. Terbium-2,6-PDC (Tb-2,6-PDC)
  • Synthesis : Requires higher pH (6–7) to stabilize Tb³⁺ coordination.
  • Luminescence : Dominant green emission (545 nm, ⁵D₄→⁷F₅) with moderate quantum yield (~30%). Less efficient than this compound in broad-spectrum applications .
  • Thermal Stability : Comparable to this compound (decomposition at ~310°C).
  • Applications : Used in fluorescent sensors for metal ion detection .

Ligand-Variant Analogues

2.2.1. Dysprosium-2,5-Pyridinedicarboxylate (Dy-2,5-PDC)
  • Structural Difference : The 2,5-PDC ligand creates a less rigid framework than 2,6-PDC, reducing luminescence efficiency (quantum yield ~15%) .
  • Emission Profile: Broader but less intense peaks due to increased non-radiative decay pathways.
2.2.2. Dysprosium-1,10-Phenanthroline (Dy-Phen)
  • Coordination Geometry : Phenanthroline introduces π-π stacking interactions, enhancing stability (decomposition at 350°C) but quenching Dy³⁺ luminescence via ligand-centered absorption .

Data Tables

Table 1: Comparative Luminescent Properties

Compound Emission Wavelength (nm) Quantum Yield (%) Thermal Stability (°C)
This compound 480, 575 25 300
Eu-2,6-PDC 614 35 280
Tb-2,6-PDC 545 30 310
Dy-2,5-PDC 475, 570 15 290
Dy-Phen 480, 573 10 350

Key Research Findings

  • Ligand Rigidity: 2,6-PDC’s linear geometry in this compound minimizes non-radiative decay, outperforming 2,5-PDC derivatives .
  • Metal Ion Impact : Dy³⁺ balances luminescence intensity and thermal stability better than Eu³⁺ or Tb³⁺, making this compound versatile for multifunctional applications .
  • Industrial Relevance : Hydrothermal synthesis scalability and moderate reaction conditions favor this compound for large-scale optoelectronic material production .

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